molecular formula C21H19FN4O4 B2861178 1-[(3-fluorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1105206-27-6

1-[(3-fluorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2861178
CAS No.: 1105206-27-6
M. Wt: 410.405
InChI Key: BKHIBECTOKZJMQ-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. IRAK4 functions downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family, and its kinase activity is essential for the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 via the activation of the NF-κB and MAPK pathways [https://pubmed.ncbi.nlm.nih.gov/25787777/]. This compound is therefore a valuable pharmacological tool for investigating the role of TLR/IL-1R signaling in the pathogenesis of autoimmune diseases like rheumatoid arthritis and lupus. Furthermore, research has highlighted the significance of IRAK4 in the survival and proliferation of certain hematological malignancies, particularly those driven by oncogenic MYD88 mutations, such as diffuse large B-cell lymphoma and Waldenström's macroglobulinemia [https://www.nature.com/articles/nature14662]. By specifically targeting IRAK4, this inhibitor provides researchers with a means to dissect these signaling pathways and evaluate the therapeutic potential of IRAK4 inhibition in both inflammatory and oncological contexts.

Properties

IUPAC Name

1-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4/c1-30-17-8-3-7-16(12-17)23-21(29)25-24-19(27)18-9-4-10-26(20(18)28)13-14-5-2-6-15(22)11-14/h2-12H,13H2,1H3,(H,24,27)(H2,23,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHIBECTOKZJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the benzyl ring with a fluorine atom.

    Coupling with the hydrazinecarboxamide moiety: This step typically involves the reaction of the dihydropyridine intermediate with a hydrazine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Pharmacology: Studies can investigate its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It can be used as a probe to study biological processes and pathways.

    Material Science: Its unique chemical properties can be utilized in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Differences :

  • Substituent at Position 1 : 4-(Trifluoromethyl)benzyl vs. 3-fluorophenylmethyl. The trifluoromethyl group increases electron-withdrawing effects and metabolic stability .
  • Carboxamide Group: Linked to 3-pyridinyl instead of a urea-tethered 3-methoxyphenyl.

Functional Implications :

  • The trifluoromethyl group may improve blood-brain barrier penetration compared to the fluorine-substituted analog.
  • The pyridinyl carboxamide could target nicotinic acetylcholine receptors, while the urea-linked methoxyphenyl group in the query compound may favor kinase binding .

N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide ()

Structural Differences :

  • Position 1 Substituent : Absence of a benzyl group; instead, a bromo-methylphenyl is directly attached.
  • Carboxamide Group : Linked to 3-bromo-2-methylphenyl, lacking the urea bridge seen in the query compound.

Conformational Analysis :

  • The molecule adopts a near-planar conformation (dihedral angle: 8.38°), facilitating π-π interactions. The query compound’s 3-fluorophenylmethyl group may disrupt planarity, reducing stacking but improving steric selectivity .

1-[(3-Chlorophenyl)Methyl]-2-Oxo-N-{[(Prop-2-En-1-Yl)Carbamothioyl]Amino}-1,2-Dihydropyridine-3-Carboxamide ()

Structural Differences :

  • Position 1 Substituent : 3-Chlorophenylmethyl vs. 3-fluorophenylmethyl. Chlorine’s larger atomic radius may increase steric hindrance.
  • Carboxamide Group : Replaced with a carbamothioyl (thiourea) linkage to prop-2-en-1-yl, introducing sulfur-based interactions.

Pharmacological Implications :

  • Thiourea groups enhance metal-binding capacity (e.g., zinc-dependent enzymes), whereas the query compound’s methoxyphenyl urea may favor hydrogen bonding with serine/threonine kinases .

Furo[2,3-b]Pyridine-3-Carboxamide Derivatives ()

Core Structural Variation :

  • These compounds replace the dihydropyridine ring with a furopyridine scaffold, increasing rigidity and altering electronic distribution.

Functional Groups :

  • Substituents like 4-fluorophenyl or trifluoroethylamino groups () enhance target affinity but reduce solubility compared to the query compound’s methoxyphenyl urea .

Research Implications

  • Synthetic Routes : The query compound could be synthesized via urea-forming coupling reactions (e.g., carbodiimide-mediated), as seen in and .

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